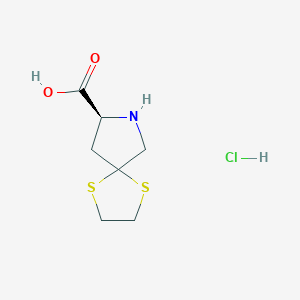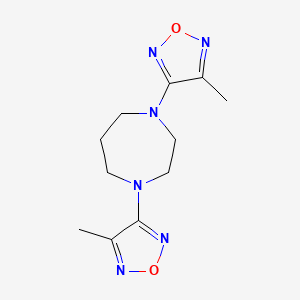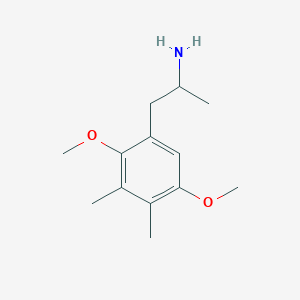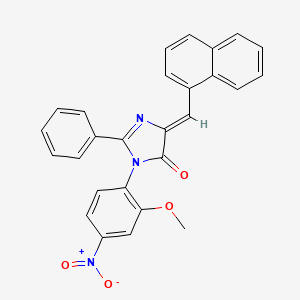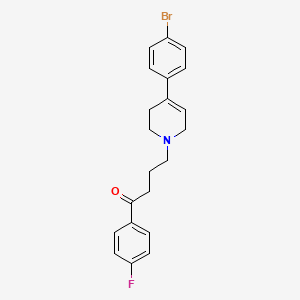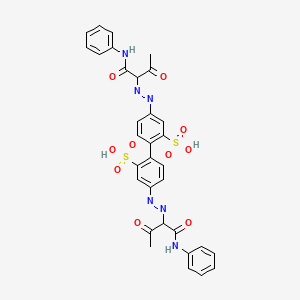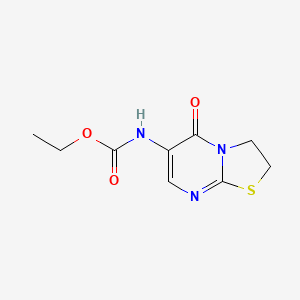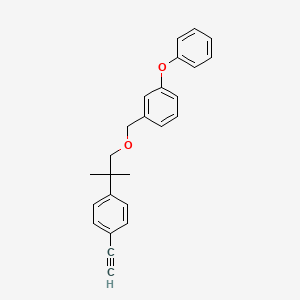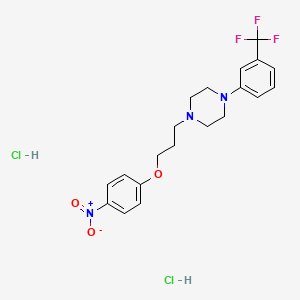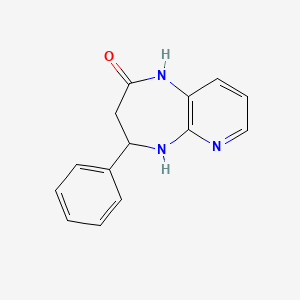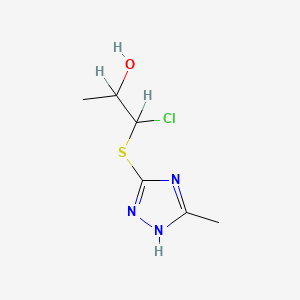
1-Chloro-3-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-hydroxypropylthio group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole typically involves the reaction of 1,2,4-triazole-3-thione with 1-chloro-2,3-epoxypropane. The reaction proceeds through the addition of the chloro-epoxypropane to the triazole-thione, resulting in the formation of the desired product. The reaction conditions generally include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole may involve larger-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the triazole ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidation of the hydroxy group leads to the formation of carbonyl-containing triazoles.
Reduction Products: Reduction can yield dechlorinated or modified triazole derivatives.
Scientific Research Applications
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The chloro-hydroxypropylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring is known to bind to metal ions and can act as a ligand in coordination chemistry, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Chloro-2-hydroxypropyl)-1,2,4-triazole
- 3-(1-Chloro-2-hydroxypropylthio)-1,2,4-triazole
- 3-(1-Chloro-2-hydroxypropyl)-5-methyl-1,2,4-triazole
Uniqueness
3-(1-Chloro-2-hydroxypropylthio)-5-methyl-1,2,4-triazole is unique due to the presence of both a chloro and hydroxypropylthio group attached to the triazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
134399-12-5 |
|---|---|
Molecular Formula |
C6H10ClN3OS |
Molecular Weight |
207.68 g/mol |
IUPAC Name |
1-chloro-1-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C6H10ClN3OS/c1-3(11)5(7)12-6-8-4(2)9-10-6/h3,5,11H,1-2H3,(H,8,9,10) |
InChI Key |
WDONMKOLRCMSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SC(C(C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


